iRGD peptide

Integrin αvβ3 Integrin αvβ5 Tumor homing

This bicyclic iRGD peptide (certepetide, LSTA1) features a unique dual RGD/CendR mechanism for deep tumor parenchymal delivery of co-administered payloads—eliminating chemical conjugation. Demonstrates 25–30% deeper 3D spheroid penetration and 32–40% survival benefit in glioma models vs RGD-only peptides. Patented composition-of-matter protection through March 2040. Sourced with verified purity for IND-enabling studies and clinical programs.

Molecular Formula C35H57N13O14S2
Molecular Weight 948.0 g/mol
Cat. No. B10799688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiRGD peptide
Molecular FormulaC35H57N13O14S2
Molecular Weight948.0 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O
InChIInChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20+,21-,22+,23-/m0/s1
InChIKeyYHTTWXCDIRTOQX-NNXZOMJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Certepetide (iRGD Cyclic Nonapeptide) CAS 1392278-76-0: Compound Identity and Procurement-Relevant Baseline


The compound identified by the full IUPAC name (6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid is chemically synonymous with the cyclic nonapeptide iRGD (sequence CRGDKGPDC), also known by the international nonproprietary name certepetide (formerly LSTA1) and assigned CAS Registry Number 1392278-76-0 [1]. This bicyclic disulfide-bridged peptide features an internalizing RGD motif and is classified as a tumor-homing and tumor-penetrating peptide within the CendR (C-end Rule) technology platform [1][2]. The compound is an investigational drug candidate in clinical-stage development for solid tumor indications, with molecular formula C35H57N13O14S2 and molecular weight 948.0 g/mol .

Why iRGD Cyclic Nonapeptide (Certepetide) Cannot Be Substituted with Standard RGD Cyclopeptides


Standard RGD cyclopeptides such as RGDyC or RGD-4C provide integrin αvβ3/αvβ5 targeting but lack the CendR (R/KXXR/K) motif required for neuropilin-1 (NRP-1) binding and subsequent tissue penetration [1][2]. The iRGD peptide contains both functional domains within a single constrained bicyclic scaffold: the RGD motif mediates initial tumor homing via αv integrin binding, after which tumor-specific proteolytic cleavage exposes the cryptic CendR motif (CRGDK) that binds NRP-1 and activates an endocytic bulk transport pathway [1][3]. Substitution with a conventional RGD-only peptide preserves integrin targeting but eliminates the NRP-1-mediated penetration mechanism, resulting in accumulation confined predominantly to tumor vasculature rather than deep parenchymal distribution [2]. The quantitative consequences of this mechanistic divergence—including spheroid penetration depth and in vivo survival outcomes—are detailed in the evidence items below.

Quantitative Differentiation Evidence: iRGD (Certepetide) vs. Standard RGD Cyclopeptides


Integrin αv Binding Affinity: iRGD vs. Conventional RGD Peptides

The iRGD peptide exhibits integrin αv binding affinity comparable to that of conventional RGD cyclopeptides, falling within the mid to low nanomolar range [1][2]. A 2014 study by Wang et al. explicitly confirmed that iRGD (CRGDK/RGPD/EC) demonstrates similar affinity to αv integrins as conventional RGD cyclopeptide (RGDyC) [2]. This parity in primary integrin binding affinity indicates that the functional advantage of iRGD does not derive from superior integrin engagement but rather from the subsequent CendR-mediated penetration mechanism.

Integrin αvβ3 Integrin αvβ5 Tumor homing Binding affinity Nanomolar range

3D Tumor Spheroid Penetration Depth: iRGD-PPCD vs. RGD-PPCD Conjugate Systems

In a direct comparative study using C6 glioma spheroids, the iRGD-mediated polymer-drug conjugate delivery system demonstrated substantially greater penetration depth than the conventional RGD-based system. Wang et al. (2014) compared three formulations: RGD-PPCD (RGD cyclopeptide conjugated to PEG-PAMAM-cis-aconityl-doxorubicin), iRGD-PPCD (iRGD covalently conjugated to the same polymer-drug platform), and iRGD + PPCD (iRGD co-administered with unconjugated polymer-drug) [1]. The penetration depths measured were 115 μm, 144 μm, and 150 μm, respectively, representing a 25% increase for the conjugated iRGD system and a 30% increase for the co-administration approach relative to the RGD control [1].

Tumor spheroid penetration 3D cell culture Drug delivery Glioma model Conjugate systems

In Vivo Median Survival Extension: iRGD-Mediated vs. RGD-Mediated Doxorubicin Delivery in Orthotopic Glioma Model

In an orthotopic C6 glioma model, the iRGD-mediated doxorubicin-polymer delivery systems produced significant survival extension compared to the conventional RGD-based system. The study reported median survival times of 61 days for iRGD + PPCD (co-administration), 57.5 days for iRGD-PPCD (conjugate), and 43.5 days for RGD-PPCD (conjugate control) [1]. These correspond to survival extensions of 40% and 32% respectively relative to the RGD-PPCD baseline. The in vivo findings correlated with enhanced tumor vascular permeability, reduced tumor vascular density, and higher intratumoral drug accumulation observed in the iRGD-treated groups [1].

In vivo efficacy Median survival Orthotopic glioma Doxorubicin delivery Therapeutic index

Expanded Integrin Selectivity Profile: iRGD Binding to αvβ6 in Addition to αvβ3 and αvβ5

A 2023 molecular modeling and binding study published in the Journal of Chemical Information and Modeling re-evaluated iRGD's integrin binding profile and identified that the peptide demonstrates affinity for αvβ6 integrin in addition to the previously established targets αvβ3 and αvβ5 [1]. The αvβ6 isoform is known to drive cell growth, migration, and invasion in multiple malignancies including pancreatic ductal adenocarcinoma (PDAC) [1]. While quantitative Kd/IC50 values were not provided in the accessible abstract, the study explicitly notes this expanded selectivity profile as a distinguishing feature relevant to PDAC targeting [1].

Integrin αvβ6 Selectivity profiling Pancreatic ductal adenocarcinoma Molecular dynamics Tumor homing

Intellectual Property Protection: Composition of Matter Patent Exclusivity Through March 2040

The compound certepetide (iRGD, formerly LSTA1) is protected by U.S. Patent No. 12,351,653, a composition of matter patent issued to Lisata Therapeutics that extends intellectual property protection through March 2040, with subsequent opportunity for patent term extension [1]. A composition of matter patent is recognized as the strongest form of IP protection for a chemical entity, covering the unique chemical structure itself rather than merely methods of use or formulation [1]. The patent includes claims to certepetide's chemical structure, pharmacokinetic properties, methods of manufacturing, and applications for treating solid tumor cancers [1].

Composition of matter patent IP protection Market exclusivity Certepetide Procurement

Evidence-Supported Research and Industrial Applications for iRGD (Certepetide) Cyclic Peptide


Enhanced Solid Tumor Penetration for Conjugated or Co-Administered Therapeutics

Based on the 3D spheroid penetration data showing 25–30% deeper penetration versus RGD controls [1] and the in vivo survival benefit of 32–40% in orthotopic glioma models [1], this compound is indicated for applications requiring deep tumor parenchymal delivery. The dual-mechanism design—integrin-mediated homing followed by NRP-1-mediated tissue penetration [2][3]—enables co-administered or tethered payloads (chemotherapeutics, antibodies, nanoparticles, RNA therapeutics) to achieve intratumoral distribution beyond the perivascular region. This scenario is supported by the mechanistic evidence that conventional RGD peptides lacking the CendR motif show accumulation limited predominantly to tumor vasculature [2].

Pancreatic Ductal Adenocarcinoma (PDAC) Targeting Leveraging αvβ6 Integrin Binding

The 2023 identification of iRGD binding to αvβ6 integrin [4]—an isoform known to drive growth, migration, and invasion in PDAC—supports applications specifically in pancreatic cancer models and therapeutic development. This expanded selectivity profile distinguishes iRGD from conventional RGD peptides that are primarily characterized for αvβ3 and αvβ5 binding [4]. The compound has advanced through Phase I clinical trials for PDAC treatment [4] and has received Fast Track designation (US) and Orphan Drug Designation for pancreatic cancer (US and EU) [5], further validating this application scenario.

Co-Administration Drug Delivery Enhancement Without Covalent Conjugation Requirement

The co-administration data (iRGD + PPCD) demonstrating superior performance—150 μm spheroid penetration (+30% vs. RGD) and 61 days median survival (+40% vs. RGD)—compared to both RGD conjugate and iRGD conjugate [1] supports applications where iRGD is administered as a separate entity alongside a therapeutic payload. This approach eliminates the need for chemical conjugation or formulation modification of the primary therapeutic agent, simplifying development workflows and regulatory pathways. The CendR bulk transport mechanism sweeps along any compound present in the blood during the NRP-1 activation window [3], enabling this co-administration strategy.

Intellectual Property-Secured Clinical Development Programs Requiring Long-Term Supply Chain Integrity

The composition of matter patent protection extending through March 2040 [5] supports applications in IND-enabling studies, clinical trials, and eventual commercial development where supply chain continuity and freedom from generic competition are procurement requirements. This patent status prevents others from manufacturing or selling the compound [5], ensuring that procurement from authorized sources maintains legal and regulatory compliance. For programs with multi-year development timelines, this IP security provides procurement stability unavailable with unpatented or method-of-use-only patented RGD alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for iRGD peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.